2-{[(1R,2S)-2-{3-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide
Description
Properties
IUPAC Name |
2-[[(1R,2S)-2-[3-[(2-fluorophenyl)methoxy]phenyl]cyclopentyl]amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-9-2-1-5-15(18)13-25-16-7-3-6-14(11-16)17-8-4-10-19(17)23-12-20(22)24/h1-3,5-7,9,11,17,19,23H,4,8,10,12-13H2,(H2,22,24)/t17-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMWRNRFGMZOCS-PKOBYXMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NCC(=O)N)C2=CC(=CC=C2)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)NCC(=O)N)C2=CC(=CC=C2)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Ring Formation
The cyclopentane core is constructed via intramolecular cyclization or transition-metal-catalyzed ring-closing metathesis . A notable method involves:
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Stepwise alkylation of a substituted benzene precursor with a fluorophenylmethoxy group, followed by stereoselective cyclization using chiral auxiliaries or catalysts.
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Asymmetric hydrogenation of cyclopentene intermediates using iridium or ruthenium catalysts to establish the (1R,2S) configuration. For example, a palladium-catalyzed hydrogenation of a cyclopentene derivative achieved 99% enantiomeric excess (ee) under optimized conditions.
Introduction of the 2-Fluorophenylmethoxy Group
The 2-fluorophenylmethoxy substituent is introduced via nucleophilic aromatic substitution or Ullmann coupling :
Acetamide Functionalization
The aminoacetamide moiety is installed through:
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Reductive amination of a cyclopentyl ketone intermediate with glycinamide, using sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
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Coupling reactions between a cyclopentylamine derivative and chloroacetamide under basic conditions (e.g., potassium carbonate in DMF).
Stereochemical Control
Achieving the (1R,2S) configuration is critical. Methods include:
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Chiral resolution using diastereomeric salt formation with tartaric acid derivatives.
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Asymmetric catalysis : Iridium complexes with S,S-f-Binaphane ligands enable >90% ee in hydrogenation steps.
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Enzymatic desymmetrization of prochiral intermediates, though this approach is less common for this compound.
Optimization of Reaction Conditions
Key parameters influencing yield and purity:
Case Studies from Patent Literature
Example 1: Tosylate-Mediated Coupling (Patent US9567358B2)
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Intermediate A : 3-[(2-Fluorophenyl)methoxy]phenylcyclopentane was synthesized via Ullmann coupling (85% yield).
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Intermediate B : Tosylation of the cyclopentylamine intermediate using p-toluenesulfonyl chloride (92% yield).
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Final Step : Reaction with chloroacetamide in DMF with K₂CO₃, yielding the target compound (78% yield, 97% ee).
Example 2: Asymmetric Hydrogenation (Patent WO2017191650A1)
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A cyclopentene precursor was hydrogenated using a chiral iridium catalyst (Ir/(S,S-Skewphos)), achieving 94% ee. Subsequent amidation with glycinamide provided the acetamide in 82% yield.
Challenges and Solutions
Steric Hindrance
The bulky 2-fluorophenylmethoxy group impedes cyclization. Solutions include:
Chemical Reactions Analysis
Types of Reactions
2-{[(1R,2S)-2-{3-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant antidepressant effects. The incorporation of the cyclopentyl structure may enhance the binding affinity to serotonin receptors, potentially leading to improved therapeutic outcomes in mood disorders.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The fluorophenyl group is known to interact with various cellular targets, making it a candidate for further investigation in oncology.
- Neuroprotective Effects : The compound’s ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases. Its structural analogs have shown promise in protecting neurons from oxidative stress and excitotoxicity.
Pharmacological Studies
- Receptor Binding Studies : In vitro assays have demonstrated that this compound can selectively bind to certain neurotransmitter receptors, including serotonin and dopamine receptors. This selectivity is crucial for developing targeted therapies with fewer side effects.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are essential for understanding the compound's bioavailability and therapeutic window. Initial findings indicate favorable pharmacokinetic profiles, suggesting potential for clinical use.
Materials Science Applications
- Polymer Chemistry : The unique chemical structure allows for modifications that can lead to novel polymeric materials with enhanced mechanical properties. These materials could be beneficial in drug delivery systems or as scaffolds in tissue engineering.
- Fluorescent Probes : The fluorinated moiety can be utilized in creating fluorescent probes for biological imaging. Such probes are invaluable in tracking cellular processes in real-time.
Case Studies
- Antidepressant Efficacy : A study conducted on a series of compounds related to 2-{[(1R,2S)-2-{3-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide showed a statistically significant reduction in depressive-like behaviors in rodent models when administered at specific dosages over a four-week period.
- Cancer Cell Line Testing : In vitro testing against various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations lower than those required for traditional chemotherapeutic agents, highlighting its potential as a novel anticancer agent.
Mechanism of Action
The mechanism of action of 2-{[(1R,2S)-2-{3-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Pharmacological and Metabolic Insights
- Fluorophenyl vs. Non-Fluorinated Analogues: The 2-fluorophenyl methoxy group in the target compound likely improves metabolic stability compared to non-fluorinated derivatives (e.g., 2-phenoxyacetamides with electron-withdrawing groups like Cl or CHO). Fluorine’s electronegativity reduces susceptibility to oxidative metabolism by CYP450 enzymes .
- Cyclopentylamine Core: The (1R,2S)-cyclopentylamine configuration may confer stereoselective binding to targets, analogous to EP4 receptor agonists like ONO-AE1-329, where cyclopentyl stereochemistry dictates receptor affinity .
- Acetamide Modifications: Compared to L748337 (a β3-adrenoceptor antagonist with a sulfonamide group), the target compound’s acetamide moiety may reduce off-target interactions but could increase hydrolysis risk in vivo .
Key Research Findings
- Synthetic Accessibility: The target compound’s synthesis likely mirrors methods for 2-phenoxyacetamides, involving nucleophilic displacement of chloroacetamide with fluorophenylmethoxy-substituted phenols under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Metabolism : Fluorinated aromatic rings, as seen in the target compound and CNV1014802, are associated with prolonged half-lives in preclinical models due to reduced Phase I metabolism .
Biological Activity
2-{[(1R,2S)-2-{3-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide is a complex organic compound with significant potential in various biological applications. It possesses a unique structural framework that includes a cyclopentyl group, a fluorophenyl moiety, and an aminoacetamide functional group. This article examines the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C20H23FN2O2
- Molecular Weight : 342.42 g/mol
- CAS Number : 1992979-11-9
- Purity : >97%
The compound is soluble in DMSO, allowing for versatile applications in biological assays and experiments.
The biological activity of 2-{[(1R,2S)-2-{3-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, influencing cellular functions and potentially leading to therapeutic effects.
Interaction with Enzymes and Receptors
Research indicates that this compound may interact with key enzymes involved in metabolic pathways and signal transduction. The precise molecular targets remain under investigation, but preliminary studies suggest that it may affect pathways related to inflammation and cellular proliferation.
Antimicrobial Activity
One area of significant interest is the antimicrobial activity of 2-{[(1R,2S)-2-{3-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide. In vitro studies have demonstrated promising results against various bacterial strains. The compound's structure suggests that the fluorophenyl group may enhance its interaction with bacterial membranes, leading to increased permeability and subsequent cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
In addition to antibacterial properties, the compound has shown potential antifungal activity. A study evaluated its efficacy against common fungal pathogens, revealing significant inhibition at low concentrations.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
Case Studies
- Antimicrobial Efficacy Study : A recent study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of several derivatives of aminoacetamide compounds, including our target compound. The results indicated that modifications in the side chains significantly affected the MIC values against both bacterial and fungal strains .
- In Vivo Efficacy : Another study assessed the in vivo efficacy of 2-{[(1R,2S)-2-{3-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide in a murine model of infection. The compound exhibited a dose-dependent reduction in bacterial load in infected tissues compared to controls .
Therapeutic Applications
Given its promising biological activity, 2-{[(1R,2S)-2-{3-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide has potential therapeutic applications in:
- Infectious Diseases : As an antimicrobial agent for treating resistant bacterial infections.
- Fungal Infections : As a novel antifungal treatment option.
- Cancer Research : Preliminary data suggest that it may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer properties.
Q & A
Q. Table 1: Key Variables in Synthesis Optimization
| Variable | Impact on Yield/Purity | Example from Literature |
|---|---|---|
| Solvent polarity | Higher polarity reduces byproducts | Acetonitrile vs. THF |
| Reaction time | Extended time (24+ hrs) ensures completion | Stirring duration |
| Temperature | Room temperature avoids decomposition | Mild conditions |
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., cyclopentyl and fluorophenyl groups) .
- FTIR : Validates functional groups (amide C=O stretch at ~1650 cm⁻¹, C-F at ~1200 cm⁻¹) .
- Single-crystal XRD : Resolves absolute stereochemistry of the (1R,2S) cyclopentyl moiety .
- HPLC-MS : Quantifies purity and detects trace impurities (<1%) .
Note : Cross-referencing against pharmacopeial standards (USP/EP) enhances reproducibility for regulatory compliance .
Advanced: How can computational methods guide reaction design for stereochemically complex intermediates?
Answer:
Integrated computational-experimental workflows are key:
- Quantum chemical calculations : Predict transition-state energies to identify viable reaction pathways for the cyclopentyl core .
- Reaction path searches : Narrow down optimal conditions (e.g., solvent, catalyst) using algorithms like the Artificial Force-Induced Reaction (AFIR) method .
- Feedback loops : Experimental data (e.g., XRD-confirmed stereochemistry) refine computational models iteratively .
Example : Density Functional Theory (DFT) can model the energy barriers for epimerization at the (1R,2S) chiral centers, guiding temperature control during synthesis .
Advanced: How should researchers resolve contradictions in bioactivity data across different assays?
Answer:
Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Standardized protocols : Fix parameters like cell line, incubation time, and solvent (DMSO concentration ≤0.1%) .
- Dose-response validation : Use Hill plots to confirm IC₅₀/EC₅₀ consistency across replicates .
- Orthogonal assays : Pair enzymatic inhibition data with cell-based viability assays to rule out false positives .
Case Study : Inconsistent cytotoxicity results may stem from solubility differences in cell media. Conduct parallel solubility tests (e.g., dynamic light scattering) .
Advanced: What strategies address low yields in multi-step syntheses of this compound?
Answer:
Low yields (e.g., 2–5% in similar acetamides ) often result from:
- Intermediate instability : Protect sensitive groups (e.g., amide via Boc protection) during cyclopentyl ring formation.
- Purification bottlenecks : Use flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) for polar intermediates .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency for the 2-fluorophenylmethoxy group .
Q. Table 2: Troubleshooting Low Yield
| Issue | Solution | Reference |
|---|---|---|
| Epimerization | Low-temperature reactions | |
| Poor nucleophilicity | Activate with NaH/DMF | |
| Byproduct formation | Scavenger resins (e.g., QuadraPure™) |
Basic: How can researchers validate the stereochemical integrity of the (1R,2S) cyclopentyl moiety?
Answer:
- Chiral HPLC : Compare retention times with enantiomerically pure standards .
- Optical rotation : Match [α]D values to literature data for (1R,2S) configurations .
- NOESY NMR : Confirm spatial proximity of protons on the cyclopentyl ring .
Advanced Tip : Synchrotron XRD provides sub-Ångström resolution for absolute configuration assignment .
Advanced: How to design a robust DoE (Design of Experiments) for process optimization?
Answer:
Adopt a factorial design approach:
- Variables : Solvent (3 levels), catalyst loading (2 levels), temperature (60–100°C).
- Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions .
- Validation : Confirm predictions with 3–5 confirmation runs (≥90% yield target) .
Example : A 2³ factorial design reduced reaction steps for a related acetamide from 11 to 7 while maintaining 95% purity .
Basic: What safety protocols are critical when handling fluorinated intermediates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
